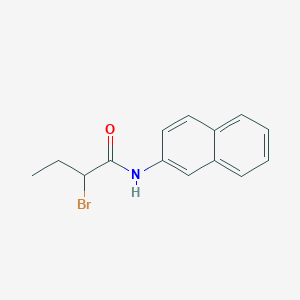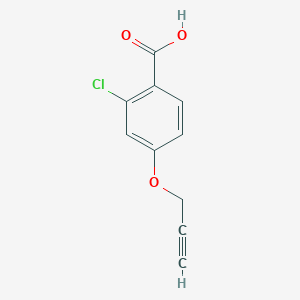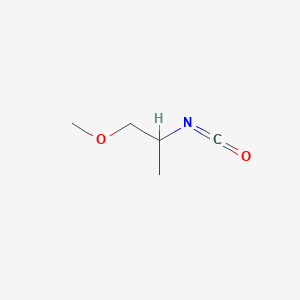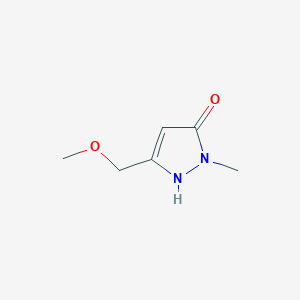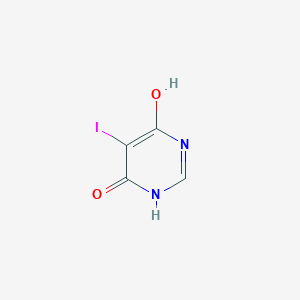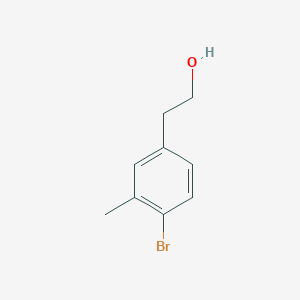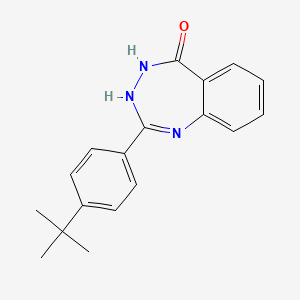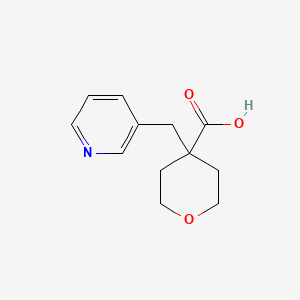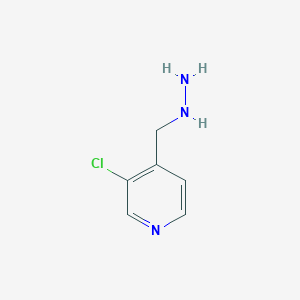![molecular formula C19H19NO3 B1401052 3-[4-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]phenyl]benzoic acid CAS No. 1361113-74-7](/img/structure/B1401052.png)
3-[4-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]phenyl]benzoic acid
Übersicht
Beschreibung
The compound “3-[4-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]phenyl]benzoic acid” is a chemical compound with the molecular formula C19H19NO3 . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The structure of the compound includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Physical And Chemical Properties Analysis
The compound has a molecular weight of 179.11 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 179.03474480 g/mol . The topological polar surface area of the compound is 77.8 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthetic Methods : A study by Barker, Brimble, and McLeod (2003) described a new synthesis method for a related compound, providing a cleaner material in higher overall yield compared to previous methods (Barker, Brimble, & McLeod, 2003).
- Structural Investigations : Research on triorganostannyl esters of similar compounds, as discussed by Tzimopoulos et al. (2010), offers insights into the physicochemical properties of related benzoic acids (Tzimopoulos et al., 2010).
Biological Applications
- Antimicrobial Activities : Kalshetty et al. (2013) investigated the antimicrobial activities of Schiff base ligands and their metal complexes derived from similar benzoic acids (Kalshetty et al., 2013).
- Enzymatic Metabolism : A study on the metabolism of Lu AA21004 by Hvenegaard et al. (2012) found that it was oxidized to a related benzoic acid compound, providing insights into the enzymatic processing of similar structures (Hvenegaard et al., 2012).
Chemical Analysis and Interaction Studies
- Secondary Interaction Analysis : Dinesh (2013) analyzed two benzoic acids for different structural motifs and their bioactivity predictions, which can be relevant for understanding the interactions of similar compounds (Dinesh, 2013).
- Hydrogen-Bonding Interactions : Research by Naoum et al. (2010) on the hydrogen-bonding interactions of benzoates could provide insights into the supramolecular chemistry of similar benzoic acid derivatives (Naoum et al., 2010).
Zukünftige Richtungen
Future research could focus on the synthesis and biological activity of “3-[4-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]phenyl]benzoic acid”. The pyrrolidine ring in the compound offers opportunities for structural diversity and modification of physicochemical parameters, which could lead to the development of new compounds with different biological profiles .
Eigenschaften
IUPAC Name |
3-[4-[(1-methyl-2-oxopyrrolidin-3-yl)methyl]phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-20-10-9-16(18(20)21)11-13-5-7-14(8-6-13)15-3-2-4-17(12-15)19(22)23/h2-8,12,16H,9-11H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHPTLICXQVUKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)CC2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]phenyl]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide](/img/structure/B1400970.png)
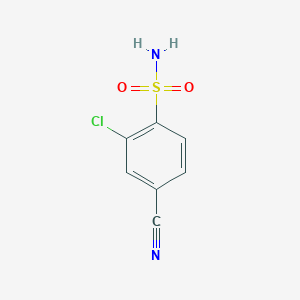
![2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1400974.png)

